molecular formula C13H17F3N2OS B2590935 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea CAS No. 339104-14-2

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea

Cat. No.: B2590935
CAS No.: 339104-14-2
M. Wt: 306.35
InChI Key: BQDSYVIXCTYFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is a urea derivative featuring a thioether (sulfanyl) linkage and a 3-(trifluoromethyl)benzyl substituent. The compound’s molecular formula is inferred as C₁₂H₁₅F₃N₂OS, with an approximate molecular weight of 278 g/mol. Key structural attributes include:

  • Thioether bridge: Enhances lipophilicity compared to oxygen-based ethers, influencing membrane permeability.
  • Trifluoromethylbenzyl group: Introduces electron-withdrawing effects, which may improve metabolic stability and binding affinity .

Properties

IUPAC Name

[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDSYVIXCTYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl chloride and 2-methyl-2-propanethiol.

    Formation of Intermediate: The 3-(trifluoromethyl)benzyl chloride reacts with 2-methyl-2-propanethiol in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)benzyl sulfanyl propyl.

    Urea Formation: The intermediate is then reacted with isocyanate to form the final product, this compound. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the urea group or the trifluoromethylbenzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified urea derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its urea moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings.

Mechanism of Action

The mechanism by which N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea exerts its effects often involves interaction with specific molecular targets:

    Enzyme Inhibition: The urea group can mimic the transition state of enzyme substrates, leading to inhibition.

    Pathways: The compound may interfere with signaling pathways involving sulfur-containing groups or trifluoromethyl groups.

Comparison with Similar Compounds

Urea Derivatives with Sulfonate Esters ()

Compounds such as N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea () and N-[2-(p-toluenesulfonyloxy)phenyl]-N’-[2-(methanesulfonyloxy)phenyl]urea () share the urea backbone but differ in substituents:

Feature Target Compound Sulfonate Ester Analogues
Functional Groups Thioether, trifluoromethyl Sulfonate esters, methoxy/ethoxy substituents
Polarity Moderate (thioether less polar than sulfonate) High (sulfonate esters are strongly polar)
Molecular Weight ~278 g/mol >400 g/mol (e.g., C₂₆H₂₄N₂O₈S₂ = 556.6 g/mol)
Stability Likely stable (thioethers resist hydrolysis) Prone to hydrolysis (sulfonate esters)

Key Differences :

  • Sulfonate esters increase aqueous solubility but may act as prodrugs, whereas the thioether in the target compound enhances lipid solubility for better tissue penetration.
  • Trifluoromethyl groups improve metabolic stability compared to methoxy/ethoxy groups, which are metabolized via demethylation .

Hydroxyurea Derivatives ()

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () contains a hydroxyurea moiety instead of a simple urea.

Feature Target Compound Hydroxyurea Analogue
Functional Groups Urea, thioether, trifluoromethyl Hydroxyurea, benzofuranyl, phenylmethoxy
Bioactivity Unreported (likely distinct targets) Hydroxyurea inhibits ribonucleotide reductase
Molecular Weight ~278 g/mol 300.31 g/mol

Key Differences :

  • Hydroxyurea’s hydroxyl group enables metal ion chelation (critical for enzyme inhibition), absent in the target compound.
  • The benzofuranyl group in ’s compound may confer aromatic stacking interactions, unlike the aliphatic thioether in the target compound .

Trifluoromethyl-Containing Compounds ()

Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide), an anti-obesity drug, shares the trifluoromethyl group but uses a propanamide core.

Feature Target Compound Taranabant ()
Core Structure Urea Propanamide
Trifluoromethyl Role Enhances binding affinity & stability Improves pharmacokinetics and target selectivity
Molecular Weight ~278 g/mol 515.95 g/mol

Key Differences :

  • Urea vs.
  • Taranabant’s pyridinyloxy group introduces additional aromatic interactions, absent in the target compound .

Research Implications and Data Gaps

  • Pharmacokinetics : The target compound’s thioether and trifluoromethyl groups suggest favorable oral bioavailability compared to sulfonate esters, but in vivo studies are needed.
  • Toxicity : Thioethers may metabolize to sulfoxides or sulfones, requiring toxicity profiling .
  • Therapeutic Potential: Structural parallels to Taranabant hint at CNS applications, though urea’s hydrogen-bonding capacity could redirect therapeutic targets.

Biological Activity

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H21F3N2OS
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 343372-88-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated concerning its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of structurally related compounds, particularly those with trifluoromethyl and sulfanyl groups. For instance, a derivative known as 1-[3-(trifluoromethyl)benzyl]urea (BPU) demonstrated significant cytotoxicity against various cancer cell lines, including Jurkat, HeLa, and MCF-7. In these studies, BPU was shown to inhibit cell proliferation effectively, with an IC50 value of 4.64 µM for Jurkat cells. The mechanism of action involved cell cycle arrest at the sub-G1 phase and antiangiogenic effects, indicating its ability to inhibit blood vessel formation in tumors .

Table 1: Anticancer Activity of BPU

Cell LineIC50 (µM)Mechanism of Action
Jurkat4.64Cell cycle arrest
HeLaNot specifiedInhibition of proliferation
MCF-7Not specifiedInhibition of proliferation

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Computational docking studies suggest that related compounds bind effectively to matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in cancer metastasis .
  • Cell Cycle Modulation : The ability to induce cell cycle arrest indicates a potential mechanism for reducing tumor growth by preventing cancer cells from proliferating.
  • Antiangiogenesis : The inhibition of blood vessel formation suggests that this compound may prevent tumor growth by cutting off its blood supply.

Case Studies

A notable case study involved the evaluation of BPU's effects on tumor growth in vivo using the chick chorioallantoic membrane (CAM) assay. Results indicated that BPU significantly inhibited angiogenesis, supporting its role as a potential anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.